1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine
Overview
Description
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is a chemical compound with the molecular formula C11H16BrNS. It is characterized by the presence of a bromothiophene moiety attached to a piperidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine typically involves the reaction of 4-bromothiophene-2-carbaldehyde with 4-methylpiperidine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents and conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogenating agents such as bromine (Br2) and chlorinating agents such as thionyl chloride (SOCl2).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines .
Scientific Research Applications
1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Methyl 1-[(4-bromothiophen-2-yl)methyl]piperidine-3-carboxylate: This compound has a similar structure but includes a carboxylate group, which may confer different chemical and biological properties.
(5-bromothiophen-2-yl)methylamine: This compound has a similar bromothiophene moiety but differs in the attached functional groups, leading to variations in reactivity and applications.
(4-Bromothiophen-2-yl)methanol: This compound contains a bromothiophene moiety attached to a methanol group, which may result in different chemical behavior and uses.
Uniqueness: 1-[(4-Bromothiophen-2-yl)methyl]-4-methylpiperidine is unique due to its specific combination of a bromothiophene moiety and a piperidine ring. This unique structure allows it to participate in a variety of chemical reactions and makes it a valuable intermediate in the synthesis of other compounds .
Properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-4-methylpiperidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrNS/c1-9-2-4-13(5-3-9)7-11-6-10(12)8-14-11/h6,8-9H,2-5,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXWUZAODWRJANA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC2=CC(=CS2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrNS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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